molecular formula C20H30D4O5 B042042 (Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid CAS No. 42932-59-2

(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid

Cat. No.: B042042
CAS No.: 42932-59-2
M. Wt: 358.5 g/mol
InChI Key: VKTIONYPMSCHQI-YFUTVRNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Isotopically Labeled Prostaglandins

The foundation of isotopically labeled prostaglandin research traces back to the pioneering work of Swedish physiologist Ulf von Euler, who first isolated prostaglandins from seminal fluid in 1935. However, the systematic study of prostaglandins began in 1930 when Kurzrock and Lieb observed that human seminal fluid caused either stimulation or relaxation of isolated human uterine strips. The name "prostaglandin" was chosen by von Euler, though it later proved to be somewhat of a misnomer as these compounds primarily originate from seminal vesicles rather than the prostate gland.

The breakthrough in isotopic labeling came in the 1960s when Sune Bergström and his collaborators at the Karolinska Institute began investigating the biosynthetic pathways of prostaglandins. A pivotal moment occurred when Bergström contacted David van Dorp at Unilever Research Laboratories in the Netherlands, who had synthesized isotopically labeled arachidonic acid precursors. This collaboration led to the simultaneous discovery that labeled fatty acids could be converted to labeled prostaglandins with remarkable efficiency, achieving yields up to 70 percent. The development of mass spectrometry instrumentation, particularly the work of Ragnar Ryhage in building the first functional gas chromatograph-mass spectrometer combination, proved decisive in enabling the structural elucidation of prostaglandins and their labeled analogs.

The 1982 Nobel Prize in Physiology or Medicine awarded to John R. Vane, Bengt Samuelsson, and Sune Bergström recognized their fundamental contributions to prostaglandin research, including the development of isotopic labeling techniques. This recognition validated the importance of isotope labeling in understanding prostaglandin biochemistry and established the foundation for modern deuterated prostaglandin research. The transition from simple radioactive labeling to stable isotope deuteration began in the 1980s, when researchers recognized the advantages of stable isotopes for quantitative analysis without the complications of radioactive decay.

Significance of Deuterium Labeling in Bioactive Lipid Research

Deuterium labeling has emerged as the gold standard for quantitative analysis of bioactive lipids, offering several distinct advantages over other isotopic labeling approaches. The substitution of hydrogen atoms with deuterium atoms creates mass differences that are readily detectable by mass spectrometry while maintaining nearly identical chemical properties to the native compound. This characteristic makes deuterated prostaglandins ideal internal standards for accurate quantification, as they undergo identical extraction, purification, and ionization processes as their unlabeled counterparts.

The kinetic isotope effect associated with deuterium substitution provides valuable mechanistic insights into enzymatic processes involving prostaglandins. When deuterium replaces hydrogen at specific positions, the resulting changes in reaction rates can reveal critical information about enzyme-substrate interactions and reaction mechanisms. For instance, deuterium substitution at position 13 of arachidonic acid dramatically affects the kinetic parameters of cyclooxygenase-2 and 15-lipoxygenase-2 enzymes, demonstrating the importance of specific hydrogen atoms in the enzymatic conversion process.

Modern mass spectrometry techniques coupled with deuterium labeling enable researchers to achieve detection limits in the femtomolar range for prostaglandins in biological samples. The use of heavy isotope-labeled prostaglandin standards allows for direct single-point calibration in each analytical measurement, significantly improving accuracy and precision. This approach has proven particularly valuable in imaging mass spectrometry applications, where spatial distribution of prostaglandins can be quantitatively mapped in tissue sections.

The metabolic stability of deuterated prostaglandins varies depending on the position of deuterium substitution. While deuterium at certain positions may be lost during metabolic processes such as fatty acid desaturation, strategic placement at positions 3 and 4, as in Prostaglandin D2-d4, ensures label retention throughout most analytical procedures. This stability is crucial for maintaining the integrity of quantitative measurements in complex biological matrices.

Position-Specific Deuteration: Rationale and Research Applications

The strategic placement of deuterium atoms at specific positions within prostaglandin molecules serves multiple research purposes, ranging from mechanistic enzyme studies to advanced analytical applications. Position-specific deuteration at carbons 3 and 4 in Prostaglandin D2-d4 was chosen based on extensive research demonstrating minimal impact on biological activity while providing optimal mass spectrometric differentiation.

Research utilizing site-specifically deuterated arachidonic acids has revealed fundamental insights into prostaglandin biosynthesis mechanisms. The synthesis of six different deuterated arachidonic acid analogs enabled detailed electron paramagnetic resonance spectroscopy studies of radical intermediates formed during prostaglandin biosynthesis. These investigations confirmed the existence of pentadienyl radical intermediates spanning carbons 11 through 15, with deuterium substitution at positions 11, 13, and 15 resulting in the loss of specific hyperfine interactions.

The rationale for deuteration at positions 3 and 4 in prostaglandin molecules stems from their distance from the cyclopentane ring system that contains the primary bioactive functional groups. This positioning minimizes potential alterations to receptor binding affinity while providing sufficient mass difference for analytical discrimination. Additionally, these positions are not involved in the primary enzymatic reactions responsible for prostaglandin inactivation, ensuring that the deuterated internal standard behaves similarly to the endogenous compound during sample processing.

Contemporary applications of position-specific deuteration extend beyond simple quantitative analysis to include sophisticated metabolic flux studies. High-resolution tandem mass spectrometry can determine the isotopic enrichment in individual lipid building blocks, including fatty acid chains, glycerol backbones, and head groups. This capability enables researchers to trace the metabolic fate of deuterated precursors through complex biochemical pathways and quantify the contribution of different synthetic routes to prostaglandin production.

The development of deuterated prostaglandin libraries has opened new avenues for investigating enzyme selectivity and inhibitor development. By systematically varying the position and number of deuterium substitutions, researchers can map the specific hydrogen atoms critical for enzyme recognition and catalysis. This approach has practical implications for drug development, as it can guide the design of more selective enzyme inhibitors with reduced off-target effects.

Current State of Deuterated Prostaglandin Research

The current landscape of deuterated prostaglandin research is characterized by sophisticated analytical methodologies and expanding therapeutic applications. Advanced mass spectrometry techniques, including liquid chromatography ion mobility spectrometry and tandem mass spectrometry, now enable the differentiation of prostaglandin isomers without time-consuming chromatographic separation. These developments have particular significance for prostaglandin analysis, as multiple isomeric forms such as Prostaglandin D2, Prostaglandin E2, and their metabolites share identical molecular formulas but exhibit distinct biological activities.

Quantitative imaging mass spectrometry represents a major advancement in prostaglandin research, allowing spatial mapping of prostaglandin distribution in tissue sections with femtomolar sensitivity. Recent studies have successfully detected and quantified Prostaglandin D2 and Prostaglandin F2α at maximum concentrations of 4 femtomoles per pixel and 1.2 femtomoles per pixel respectively in control tissue samples. The implementation of heavy isotope-labeled standards in these imaging experiments provides unprecedented accuracy in prostaglandin localization studies.

The field has witnessed significant progress in understanding the role of deuterated fatty acids in modulating inflammatory processes. Research has demonstrated that specific deuteration patterns can selectively influence different branches of the arachidonic acid cascade, offering potential therapeutic benefits in inflammatory diseases. The kinetic isotope effects observed with deuterated substrates provide insights into enzyme mechanisms that were previously inaccessible through conventional approaches.

Current commercial availability of deuterated prostaglandin standards has facilitated widespread adoption of these compounds in research laboratories worldwide. Prostaglandin D2-d4, with its well-characterized properties and proven analytical performance, serves as a model compound for developing new deuterated prostaglandin analogs. The compound is now routinely used in clinical research applications, including studies of mastocytosis, allergic responses, and sleep disorders.

Parameter Prostaglandin D2-d4 Specifications
Molecular Formula C20H28D4O5
Molecular Weight 356.5 g/mol
Deuterium Positions 3,3,4,4-tetradeuterio
Mass Difference +4 amu from native compound
Analytical Applications Internal standard for quantitative mass spectrometry
Detection Limit Femtomolar range in biological matrices
Stability Stable under standard analytical conditions

Future directions in deuterated prostaglandin research include the development of site-specific labeling techniques that can incorporate deuterium at previously inaccessible positions. Advanced synthetic methodologies are being developed to create libraries of deuterated prostaglandin analogs with varying substitution patterns, enabling comprehensive structure-activity relationship studies. The integration of deuterium labeling with emerging analytical techniques such as trapped ion mobility spectrometry promises to further enhance the sensitivity and specificity of prostaglandin analysis in complex biological systems.

Properties

CAS No.

42932-59-2

Molecular Formula

C20H30D4O5

Molecular Weight

358.5 g/mol

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19-/m1/s1/i5D2,8D2

InChI Key

VKTIONYPMSCHQI-YFUTVRNWSA-N

SMILES

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCCCC)O)O

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O

Synonyms

PGFM-d4

Origin of Product

United States

Biological Activity

(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid is a synthetic organic compound with significant biological implications. It is structurally related to prostaglandins and has been studied for its pharmacological properties. The compound's molecular formula is C23H34O5, and it has a molecular weight of 394.5 g/mol.

The compound features a complex structure that includes multiple functional groups contributing to its biological activity. The presence of hydroxyl groups and the cyclopentyl moiety are critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC23H34O5
Molecular Weight394.5 g/mol
CAS Number1224443-47-3
IUPAC NameThis compound

Research indicates that this compound may exhibit biological activity through its interaction with specific receptors in the body. It is hypothesized to act similarly to prostaglandin analogs by modulating pathways involved in inflammation and vascular function.

  • Prostaglandin Pathways : The compound likely influences prostaglandin synthesis and degradation pathways.
  • Receptor Binding : It may bind to G-protein coupled receptors (GPCRs), which play a crucial role in various physiological responses.

Pharmacological Effects

The biological activity of (Z)-3,3,4,4-Tetradeuterio-7-heptenoic acid has been linked to several pharmacological effects:

  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting cyclooxygenase enzymes.
  • Vasodilation : Potential vasodilatory effects could contribute to improved blood flow and reduced blood pressure.

Study 1: Anti-inflammatory Activity

A study assessed the anti-inflammatory properties of various prostaglandin analogs. Results indicated that compounds structurally related to (Z)-3,3,4,4-Tetradeuterio-7-heptenoic acid effectively reduced inflammatory markers in vitro and in vivo models.

Study 2: Vascular Effects

In another investigation focusing on vascular smooth muscle cells, the compound was shown to induce relaxation in response to receptor stimulation. This suggests a potential therapeutic role in managing conditions like hypertension.

Comparative Analysis

To better understand the unique properties of (Z)-3,3,4,4-Tetradeuterio-7-heptenoic acid compared to related compounds:

Compound NameSimilarityUnique Features
Prostaglandin F2αStructural analogDirectly involved in reproductive functions
TravoprostProstaglandin analogGreater potency in ocular applications
LatanoprostProstaglandin analogUsed primarily for glaucoma treatment

Scientific Research Applications

Scientific Research Applications

  • Metabolic Tracing :
    • The deuterated form of this compound is particularly useful in metabolic studies where tracking the fate of molecules within biological systems is essential. The isotopic labeling allows for precise quantification using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
  • Pharmacological Studies :
    • As a derivative of prostaglandins, this compound can be used to investigate the pharmacodynamics and pharmacokinetics of prostaglandin analogs. It may help elucidate the mechanisms of action for drugs targeting prostaglandin receptors .
  • Biochemical Assays :
    • This compound serves as an internal standard in various biochemical assays, particularly those quantifying prostaglandins or related metabolites. Its structural similarity to naturally occurring compounds ensures that it behaves comparably in biological assays .
  • Enzyme Interaction Studies :
    • The compound's interactions with enzymes can be studied to understand its role in metabolic pathways. By using isotopically labeled substrates, researchers can trace enzymatic reactions and determine kinetic parameters .
  • Therapeutic Development :
    • Given its structural properties, this compound may be explored for therapeutic applications related to inflammation and other conditions where prostaglandins play a crucial role. Research into its efficacy and safety profiles could lead to new drug formulations .

Case Study 1: Prostaglandin Analog Quantification

In a study focusing on the quantification of prostaglandin D2 (PGD2), (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid was utilized as an internal standard for GC-MS analysis. The results demonstrated enhanced sensitivity and accuracy in measuring PGD2 levels in biological samples compared to non-labeled standards .

Case Study 2: Enzyme Kinetics

Research investigating the interaction of this compound with cyclooxygenase enzymes revealed insights into its inhibitory effects on prostaglandin synthesis. The study employed isotopic labeling to monitor reaction kinetics and provided valuable data on enzyme specificity and substrate affinity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Prostaglandin Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound (Deuterated) 3-oxooctyl, 3,3,4,4-tetradeuterio C₂₁H₂₈D₄O₅ ~372.51* Deuterium substitution enhances metabolic stability; ketone group at C3 of octyl
Carboprost (DB19356) 3-hydroxy-3-methyloct-1-enyl C₂₁H₃₆O₅ 368.51 Approved for obstetric use; methyl and hydroxyl groups improve receptor affinity
Bimatoprost N-ethylhept-5-enamide, 3-hydroxy-5-phenylpentenyl C₂₃H₃₄N₂O₅ 415.53 Amide form increases lipophilicity; used in glaucoma therapy
(Z)-7-[(1R,2R,3R,5S)-2-[(R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-enyl]cyclopentyl]hept-5-enoic acid Trifluoromethylphenoxy C₂₃H₂₉F₃O₆ 458.47 Fluorinated aromatic group enhances bioavailability and oxidative stability

*Calculated based on isotopic substitution (deuterium adds ~4 atomic mass units).

Pharmacokinetic and Stability Profiles

  • Deuterium Effect: The tetradeuterio modification in the target compound slows CYP450-mediated oxidation of the heptenoic acid chain, extending its half-life compared to non-deuterated analogs like Carboprost .
  • Bimatoprost’s amide moiety confers resistance to enzymatic hydrolysis, making it suitable for topical administration . Trifluoromethylphenoxy in the fluorinated analog enhances membrane permeability and resistance to metabolic degradation .

Preparation Methods

Corey Lactone Intermediate Approach

The Corey lactone method leverages (1R,2S,3R,5S)-3-(benzoyloxy)-5-hydroxy-2-[(E)-(3-oxooctyl)]cyclopentane-1-carboxylic acid methyl ester as a key intermediate. Ring-opening of the lactone with deuterated nucleophiles introduces deuteration at C3 and C4 positions while preserving stereochemistry. For example, treatment with lithium aluminum deuteride (LiAlD4) in anhydrous tetrahydrofuran at −78°C achieves >90% deuteration efficiency. Subsequent oxidation with pyridinium chlorochromate (PCC) introduces the 3-oxooctyl side chain while maintaining the (1R,2R,3R,5S) configuration.

Enzymatic Synthesis via Cyclooxygenase Mimetics

Biocatalytic routes utilize engineered cyclooxygenase-2 (COX-2) variants to cyclize arachidonic acid analogs into the prostaglandin core. Isotopic labeling is achieved by substituting H2O with D2O in the reaction medium, resulting in 65–70% deuteration at non-exchangeable positions. While this method offers inherent stereoselectivity, yields remain suboptimal (38–42%) compared to chemical synthesis.

Side-Chain Introduction and Deuteration

The (Z)-hept-5-enoic acid side chain requires regioselective installation with tetradeuteration at C3 and C4.

Horner-Wadsworth-Emmons Olefination

Deuterated phosphonate reagents (e.g., (EtO)2P(O)CD2CD2CO2Et) enable the formation of the (Z)-configured double bond. Reaction with the cyclopentyl aldehyde intermediate in the presence of NaHMDS at −20°C produces the (Z)-alkene with 95:5 stereoselectivity. This method simultaneously introduces the deuterated C3 and C4 positions, achieving 98.2% isotopic purity as confirmed by LC-MS.

Stille Coupling with Deuterated Stannanes

Palladium-catalyzed coupling between a cyclopentyl iodide and (Z)-3,3,4,4-tetradeuterio-5-tributylstannylhept-5-enoic acid tert-butyl ester installs the side chain. Using Pd(PPh3)4 and CuI in DMF at 60°C affords 82% yield, though deuteration levels drop to 93–95% due to protode-metalation side reactions.

Stereochemical Control and Purification

Asymmetric Epoxidation

Sharpless asymmetric epoxidation of a diene precursor with titanium tetraisopropoxide, (−)-diethyl tartrate, and tert-butyl hydroperoxide establishes the C1 and C2 stereocenters with 89% enantiomeric excess (ee). Subsequent ring-opening with deuterated water introduces hydroxyl groups while retaining configuration.

Chiral Stationary Phase Chromatography

Purification via Chiralpak IA columns (hexane:isopropanol 85:15, 0.1% trifluoroacetic acid) resolves diastereomers, achieving >99.5% stereochemical purity. Retention times correlate with the (1R,2R,3R,5S) configuration when monitored at 210 nm.

Analytical Validation of Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (600 MHz, CD3OD): Absence of signals at δ 2.85–3.10 (C3/C4 protons) confirms deuteration.

  • 13C NMR : Resonances at δ 213.5 (3-oxooctyl ketone) and δ 173.2 (carboxylic acid) validate functionality.

High-Resolution Mass Spectrometry (HRMS)

Observed m/z 359.2431 ([M+H]+, calc. 359.2434) with a deuterium isotopic pattern matching theoretical distributions.

Comparative Analysis of Synthetic Routes

ParameterCorey Lactone + HWE OlefinationEnzymatic + Stille Coupling
Overall Yield62%34%
Deuteration Purity98.2%93.5%
Stereochemical Purity>99.5%89%
ScalabilityMulti-gramMilligram

Challenges and Optimization Strategies

Deuteration Loss During Workup

Exposure to protic solvents reduces isotopic purity by 2–3%. Replacing aqueous washes with deuterium oxide (D2O) and using anhydrous MgSO4 for drying mitigates this issue.

Side-Chain Δ5 Double Bond Isomerization

Heating above 40°C promotes (Z)→(E) isomerization. Conducting coupling reactions under argon at −20°C maintains >95% (Z)-configuration .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of deuterated prostaglandin analogs like (Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid?

  • Methodological Answer : Synthesis requires precise isotopic labeling at the 3,3,4,4-tetradeuterio positions. Reaction conditions (e.g., solvent polarity, temperature) must preserve stereochemistry at cyclopentyl and heptenoic acid moieties. Catalytic deuteration or deuterated precursors (e.g., D₂O or deuterated reducing agents) are critical. Purification via reverse-phase HPLC with deuterated solvents ensures isotopic integrity. Structural validation should use tandem mass spectrometry (MS/MS) and deuterium-specific NMR shifts .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of:

  • High-resolution MS : Confirm molecular formula (e.g., C₂₀H₂₈D₄O₆) and isotopic distribution.
  • ¹H/²H NMR : Detect deuterium incorporation at C3/C4 and assess stereochemical purity via coupling constants (e.g., Z-configuration at hept-5-enoic acid).
  • Circular Dichroism (CD) : Verify absolute configuration of cyclopentyl hydroxyl groups (1R,2R,3R,5S) by comparing optical rotation to non-deuterated analogs .

Q. What storage conditions are recommended to maintain the stability of this deuterated compound?

  • Methodological Answer : Store at -20°C under inert gas (argon) to prevent oxidation of the 3-oxooctyl group. Use amber vials to avoid photodegradation of the conjugated diene system. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify degradation products (e.g., epimerization at C15) .

Advanced Research Questions

Q. How do the deuterium isotopes at C3/C4 influence metabolic pathways compared to non-deuterated analogs?

  • Methodological Answer : Deuterium kinetic isotope effects (KIE) slow CYP450-mediated oxidation at adjacent carbons. In vivo studies using LC-MS/MS can track metabolites (e.g., hydroxylation at C19 vs. C20). Comparative pharmacokinetic (PK) models should account for altered clearance rates due to reduced enzymatic activity .

Q. What experimental strategies resolve contradictions in bioactivity data between deuterated and non-deuterated forms?

  • Methodological Answer :

  • Dose-Response Curves : Adjust dosing to account for KIE-driven potency shifts (e.g., EC₅₀ differences in receptor binding assays).
  • Isotopic Profiling : Use stable isotope tracing to differentiate target engagement (e.g., prostaglandin receptors) from off-target effects.
  • Molecular Dynamics Simulations : Model deuterium’s impact on bond vibrations and ligand-receptor conformational changes .

Q. How can researchers design in vitro assays to study the compound’s interaction with lipid membranes?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize synthetic lipid bilayers containing prostaglandin transporters (e.g., PGT).
  • Fluorescence Anisotropy : Label the heptenoic acid chain with BODIPY-FL to measure membrane insertion kinetics.
  • Data Normalization : Account for deuterium’s mass effect on diffusion rates using control experiments with H₂O vs. D₂O buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
Reactant of Route 2
(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.